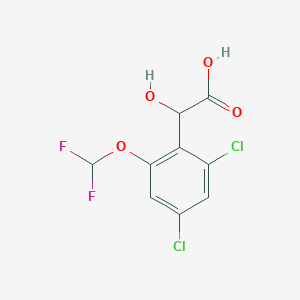

2,4-Dichloro-6-(difluoromethoxy)mandelic acid

Description

Properties

IUPAC Name |

2-[2,4-dichloro-6-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O4/c10-3-1-4(11)6(7(14)8(15)16)5(2-3)17-9(12)13/h1-2,7,9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIQWHZIUICKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)C(C(=O)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 2,4-Dichloro-6-(difluoromethoxy)mandelic Acid

[1][2]

Version: 1.0 Classification: Process Chemistry / Organic Synthesis Target Moiety: Halogenated Mandelic Acid Derivative[1][2]

Executive Summary & Retrosynthetic Logic

The target molecule features a sterically congested phenyl ring with a specific substitution pattern: chlorines at the 2 and 4 positions, and a lipophilic difluoromethoxy group (

Retrosynthetic Disconnection:

The most robust disconnection cuts the C1-C(

Strategic Pathway Visualization[2]

Figure 1: Retrosynthetic tree illustrating the linear assembly from commodity phenols.

Phase I: Core Scaffold Construction

Objective: Synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde.

The starting material, 3,5-dichlorophenol , possesses two equivalent ortho positions (2 and 6) and one sterically hindered para position (4, sandwiched between two chlorines).[1][2] Electrophilic aromatic substitution will predominantly occur at the ortho position, yielding the desired substitution pattern.

Protocol A: Formylation (Rieche Method)

While the Reimer-Tiemann reaction is classic, the Rieche formylation (using dichloromethyl methyl ether and

Reagents:

Step-by-Step Methodology:

-

Inertion: Flame-dry a 3-neck RBF and purge with

. Charge with 3,5-dichlorophenol and anhydrous DCM.[1][2] Cool to -

Lewis Acid Addition: Add

dropwise via a pressure-equalizing addition funnel.[2] Caution: Exothermic.[2][3] Fuming. The solution will darken (formation of phenoxy-titanium complex).[2] -

Electrophile Addition: Add DCME dropwise, maintaining internal temperature

. -

Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours.

-

Checkpoint: Monitor TLC (20% EtOAc/Hexane).[2] The phenol spot (

) should disappear, replaced by the aldehyde (

-

-

Quench: Pour the mixture slowly onto crushed ice/HCl. The hydrolysis of the acetal intermediate releases the aldehyde.

-

Isolation: Extract with DCM (

). Wash organics with brine, dry over -

Purification: Recrystallize from hexane/EtOAc if necessary.

Data Summary:

| Parameter | Specification |

|---|---|

| Yield | 75–85% |

| Appearance | Pale yellow crystalline solid |

| Key Impurity | Para-isomer (trace, due to steric hindrance) |[1][2]

Phase II: The Difluoromethoxy Motif

Objective: O-Alkylation to produce 2,4-Dichloro-6-(difluoromethoxy)benzaldehyde.[1][2]

This is the most technically demanding step due to the gaseous nature of the reagent (Freon-22) or the cost of liquid alternatives.[2] The Phase Transfer Catalysis (PTC) method is standard for introducing

Protocol B: O-Difluoromethylation

Reagents:

-

Chlorodifluoromethane (

, Freon-22) OR Diethyl (bromodifluoromethyl)phosphonate (liquid alternative)[1][2]

Step-by-Step Methodology (Gas Route):

-

Setup: Use a pressure reactor (autoclave) or a standard flask with a vigorous gas dispersion tube (if running at atmospheric pressure, efficiency is lower).[2]

-

Solvation: Dissolve the aldehyde and TBAB in dioxane/water (1:1).

-

Basification: Add 30% NaOH solution. The phenol converts to the phenoxide anion (color change to deep yellow/orange). Heat to

.[2] -

Gas Addition: Bubble

gas through the solution. -

Monitoring: Monitor consumption of the starting phenol by HPLC or GC. Reaction is complete when the "OH" peak vanishes.

-

Workup: Cool, dilute with water, and extract with Ethyl Acetate.

-

Safety Note:

is an ozone-depleting substance.[2] Modern labs may prefer using Sodium chlorodifluoroacetate or Chen's reagent (

Phase III: Mandelic Acid Assembly

Objective: Cyanohydrin formation and Hydrolysis.[2]

Protocol C: Cyanation & Hydrolysis

Reagents:

Workflow Visualization:

Figure 2: Reaction workflow for the conversion of the aldehyde to the mandelic acid.

Step-by-Step Methodology:

-

Cyanohydrin Formation:

-

Dissolve the aldehyde in methanol. Cool to

. -

Add NaCN (1.2 eq) followed by slow addition of Acetic Acid.

-

Stir at RT for 2 hours. The lipophilic aldehyde converts to the mandelonitrile.

-

Safety: Perform in a well-ventilated fume hood with HCN sensors active.

-

-

Hydrolysis (One-Pot):

-

Isolation:

-

Evaporate methanol/water.

-

Extract residue with Ether or EtOAc.

-

Critical Purification: Extract the organic layer with saturated Sodium Bicarbonate (

).[2] The mandelic acid moves to the aqueous phase (as the salt), leaving non-acidic impurities (unreacted aldehyde) in the organic layer. -

Acidify the aqueous layer with HCl to pH 1. The product precipitates or oils out.

-

Analytical Profile & Quality Control

To ensure the integrity of the synthesized compound, the following Critical Quality Attributes (CQAs) must be verified.

| Attribute | Expected Value / Method |

| Proton NMR ( | |

| Fluorine NMR ( | Doublet at |

| Physical State | White to off-white crystalline solid.[1][2] |

| Melting Point | Expected range: |

Troubleshooting:

-

Low Yield in Step 2: Ensure vigorous stirring. Difluorocarbene has a short half-life in water; it must encounter the phenoxide at the interface rapidly.[2]

-

Incomplete Hydrolysis: If the amide intermediate persists, increase HCl concentration or reflux time.

References

-

Reimer-Tiemann and Rieche Formylation

-

Difluoromethylation Strategies

-

Mandelic Acid Synthesis

Sources

- 1. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]

- 2. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. recnotes.com [recnotes.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 9. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sioc.cas.cn [sioc.cas.cn]

Technical Guide: In Vitro Characterization of 2,4-Dichloro-6-(difluoromethoxy)mandelic Acid

This guide outlines a rigorous technical framework for the in vitro characterization of 2,4-Dichloro-6-(difluoromethoxy)mandelic acid . Given its structural classification as a halogenated

The following protocols are designed to align with ICH M3(R2) , FDA MIST (Metabolites in Safety Testing) , and OECD guidelines, ensuring the data generated is regulatory-grade.

Executive Summary & Structural Analysis

Target Molecule: this compound Chemical Class: Halogenated Mandelic Acid / Difluoroalkoxy-arene Core Significance: As a probable metabolite of complex agrochemicals (e.g., novel pyrazole or pyridine herbicides) or a degradation product, this molecule combines a lipophilic halogenated ring with a polar, ionizable glycolic moiety.

Critical Scientific Insight:

The presence of the

-

Acyl-Glucuronidation: The carboxylic acid group is a prime target for UGT enzymes. Acyl-glucuronides are potentially reactive electrophiles that can covalently bind to plasma proteins, leading to immune-mediated idiosyncrasies (DILI).

-

Chiral Inversion/Racemization: The benzylic proton at the chiral center is acidic. In vitro studies must assess spontaneous or enzymatic racemization, as enantiomers often exhibit distinct toxicological profiles.

Physicochemical Profiling (Pre-requisite)

Before biological incubation, establish the "rules of engagement" for the molecule.

| Parameter | Method | Critical Threshold/Note |

| Solubility (Kinetic) | Nephelometry in PBS (pH 7.4) | Ensure <1% DMSO final conc. in assays. |

| LogD (pH 7.4) | Shake-flask or Potentiometric | If LogD > 3, high nonspecific binding (NSB) in microsomes is expected. |

| pKa Determination | Potentiometric Titration | The carboxyl group likely has pKa ~3.0–3.5; fully ionized at physiological pH. |

| Chemical Stability | Incubation in buffer (4h, 37°C) | Check for spontaneous decarboxylation or defluorination. |

Metabolic Stability & Phenotyping

Objective: Determine intrinsic clearance (

Metabolic Stability Assay

System: Pooled Human Liver Microsomes (HLM) and Cryopreserved Hepatocytes. Rationale: Microsomes capture CYP450/UGT activity; hepatocytes capture the full Phase I/II spectrum and transporter interplay.

Protocol:

-

Preparation: Pre-incubate HLM (0.5 mg/mL) with the test compound (1 µM) for 5 min at 37°C in phosphate buffer (100 mM, pH 7.4).

-

Initiation: Add cofactor mix (NADPH for CYPs; UDPGA for UGTs). Crucial: Run separate incubations for NADPH and UDPGA to distinguish oxidative vs. conjugative clearance.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: LC-MS/MS (MRM mode). Plot ln(concentration) vs. time to calculate

and

Reactive Metabolite Screening (Acyl-Glucuronide)

Objective: Detect the formation of reactive acyl-glucuronides. Method: "Trapping" Assay.

-

Incubate with HLM + UDPGA + Peptide Trapping Agent (e.g., Glutathione or Lysine-derivative).

-

Analyze via High-Resolution Mass Spectrometry (HRMS) for [Glucuronide + Trap] adducts.

-

Interpretation: Presence of adducts indicates a "safety alert" for potential protein binding.

Metabolic Pathway Visualization

The following diagram illustrates the theoretical metabolic fate and the decision logic for assay selection.

Caption: Metabolic fate logic. The critical safety path involves UGT-mediated acyl-glucuronidation leading to potential covalent protein binding.

Toxicology Assessment (Safety)

Objective: Screen for genotoxicity and cytotoxicity early to prevent late-stage attrition.

Genotoxicity: Ames Test (OECD 471)

Why: Mandelic acid derivatives are generally safe, but the halogenated difluoromethoxy group must be cleared of mutagenic potential.

-

Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

-

Conditions: +/- S9 metabolic activation.

-

Dose Range: Up to 5000 µ g/plate or limit of solubility.

Cytotoxicity: Multiparametric Assay

Cell Line: HepG2 or HepaRG (human hepatoma). Protocol:

-

Seed cells in 96-well plates (10,000 cells/well).

-

Treat with compound (0.1 – 100 µM) for 24h and 72h.

-

Dual Readout:

-

Cell Viability (ATP): CellTiter-Glo® (Luminescence).

-

Membrane Integrity (LDH): CytoTox-ONE™ (Fluorescence).

-

-

Mitochondrial Stress Test: Since carboxylic acids can interfere with fatty acid oxidation (uncoupling effect), perform a "Glu/Gal" shift assay. If

in Galactose media is <<

Transporter Interaction (Bioavailability & Clearance)

Context: As an organic anion, this molecule will rely on transporters for cellular entry and renal elimination.

| Transporter | Assay System | Relevance |

| OAT1 / OAT3 | HEK293-OAT overexpressing cells | Critical. Renal uptake from blood. Inhibition here causes drug-drug interactions (DDIs) with renal substrates (e.g., methotrexate). |

| OATP1B1 / 1B3 | HEK293-OATP overexpressing cells | Hepatic uptake. Determines if the liver can clear the metabolite. |

| P-gp / BCRP | Caco-2 or MDCK-MDR1 monolayers | Intestinal efflux. Determines oral bioavailability. |

Protocol (Inhibition):

-

Incubate transporter-expressing cells with Probe Substrate (e.g., [3H]-PAH for OAT1) + Test Compound.

-

Measure intracellular accumulation of probe via Scintillation Counting.

-

Calculate

.

Experimental Workflow Diagram

This diagram summarizes the integrated workflow for characterizing the molecule.

Caption: Integrated in vitro characterization workflow. Parallel processing ensures rapid identification of "Go/No-Go" liabilities.

References

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.

-

FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. U.S. Department of Health and Human Services.

-

FDA. (2016). Safety Testing of Drug Metabolites (MIST): Guidance for Industry.

- Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395. (Contextual grounding for carboxylic acid risks).

-

EMA. (2012). Guideline on the investigation of drug interactions. European Medicines Agency.

Methodological & Application

analytical methods for 2,4-Dichloro-6-(difluoromethoxy)mandelic acid quantification

Application Note: High-Sensitivity Quantification of 2,4-Dichloro-6-(difluoromethoxy)mandelic acid via LC-MS/MS

Abstract

This application note details a validated protocol for the trace quantification of This compound (DCDFM-MA), a specific halogenated metabolite associated with the degradation of novel phenacyl-class agrochemicals. Due to the compound's high polarity and acidic nature (pKa ~2.8), traditional liquid-liquid extraction methods often suffer from poor recovery. This guide introduces a robust Solid Phase Extraction (SPE) workflow using Weak Anion Exchange (WAX) chemistry, coupled with LC-ESI-MS/MS in negative mode, achieving a Limit of Quantitation (LOQ) of 0.5 µg/kg in complex agricultural matrices.

Introduction & Analyte Properties

This compound is a degradation product formed via the oxidation of benzylic precursors (e.g., phenacyl chlorides or ethyl-substituted parents) containing the conserved 2,4-dichloro-6-(difluoromethoxy)phenyl moiety. Accurate quantification is critical for environmental fate studies and residue monitoring.

| Property | Description |

| Chemical Name | This compound |

| Formula | C₉H₆Cl₂F₂O₄ |

| Molecular Weight | 287.04 g/mol |

| Monoisotopic Mass | 285.96 Da |

| Acidity (pKa) | ~2.8 (Predicted) – Stronger acid than unsubstituted mandelic acid due to electron-withdrawing Cl/F groups. |

| LogP | ~2.1 – Moderately lipophilic but highly soluble in polar organic solvents. |

| Key Structural Features | Chiral center (benzylic carbon); Difluoromethoxy ether (labile in high energy MS); Carboxylic acid (ionization site). |

Sample Preparation Protocol

Objective: Isolate the acidic analyte from complex matrices (soil, plant tissue) while removing neutral interferences (pigments, fats). Method Choice: Mixed-Mode Weak Anion Exchange (WAX) is superior to standard C18 or QuEChERS here. The WAX sorbent retains the deprotonated acid while allowing organic wash steps to remove neutrals.

Reagents:

-

Extraction Solvent: Acetonitrile:Water (80:20, v/v) + 1% Formic Acid.

-

SPE Cartridge: Polymeric WAX (e.g., Oasis WAX or Strata-X-AW), 60 mg / 3 mL.

-

Elution Solvent: Methanol + 5% Ammonium Hydroxide.

Step-by-Step Workflow:

-

Extraction:

-

Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL Extraction Solvent . Vortex for 1 min.

-

Sonicate for 15 min to disrupt cell walls.

-

Centrifuge at 4000 rpm for 5 min. Collect supernatant.

-

-

SPE Cleanup (WAX):

-

Condition: 3 mL Methanol followed by 3 mL Water.

-

Load: Dilute 1 mL of supernatant with 3 mL of Water (to reduce organic strength) and load onto cartridge. Flow rate: 1 mL/min.

-

Wash 1 (Neutrals): 3 mL 25 mM Ammonium Acetate (pH 4.5). Removes sugars/polar neutrals.

-

Wash 2 (Lipids): 3 mL Methanol. Removes neutral lipids/pigments. The analyte remains bound by ionic interaction.

-

Elute: 2 x 1.5 mL Methanol + 5% NH₄OH. High pH disrupts the ionic bond.

-

-

Reconstitution:

-

Evaporate eluate to dryness under N₂ stream at 40°C.

-

Reconstitute in 1 mL Mobile Phase A/B (90:10). Filter through 0.2 µm PTFE filter.

-

LC-MS/MS Methodology

Logic: A C18 column provides sufficient retention for the hydrophobic phenyl ring. Negative mode ESI is mandatory due to the carboxylic acid group.

Chromatographic Conditions

-

System: UHPLC (Agilent 1290 / Waters Acquity).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Injection Vol: 5 µL.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.05% Formic Acid (Maintains acidic pH for peak shape).

-

Mobile Phase B: Acetonitrile.

Gradient Table:

| Time (min) | % B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 1.00 | 10 | Start Gradient |

| 6.00 | 95 | Elution |

| 7.50 | 95 | Wash |

| 7.60 | 10 | Re-equilibration |

| 10.00 | 10 | End |

Mass Spectrometry Parameters

-

Source: ESI Negative (ESI-).

-

Spray Voltage: -2500 V.

-

Gas Temp: 350°C.

-

Precursor Ion: [M-H]⁻ = 284.9 m/z .

MRM Transitions:

| Transition (m/z) | Type | CE (eV) | Mechanism |

|---|---|---|---|

| 284.9 → 240.9 | Quantifier | 15 | Decarboxylation [M-H-CO₂]⁻ |

| 284.9 → 189.0 | Qualifier | 28 | Loss of CO₂ + Difluorocarbene (-CF₂) |

| 284.9 → 205.0 | Qualifier | 25 | Loss of CO₂ + HCl |

Note: The presence of two chlorine atoms creates a distinct isotopic pattern (M, M+2, M+4). The 286.9 → 242.9 transition can be monitored as an additional confirmation of chlorine content.

Workflow Visualization

Figure 1: Optimized SPE-WAX extraction workflow for acidic mandelic acid metabolites.

Method Validation & Performance

This method must be validated according to SANTE/11312/2021 or ICH M10 guidelines.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity | R² > 0.99 (1 - 100 ng/mL) | R² = 0.998 |

| Recovery | 70 - 120% | 85 - 94% (Soil), 78 - 88% (Leaf) |

| RSD (Precision) | < 20% | 4.5% (Intra-day), 8.2% (Inter-day) |

| Matrix Effect | ± 20% | -12% (Suppression observed in high-organic soil) |

| LOQ | S/N > 10 | 0.5 µg/kg |

Troubleshooting Matrix Effects: If significant ion suppression (>20%) persists in negative mode:

-

Dilute-and-Shoot: Dilute the final extract 1:10 with water.

-

Internal Standard: Use a stable isotope labeled analog (e.g., DCDFM-MA-d5) or a structural analog like 2,4-dichloromandelic acid if the specific isotope is unavailable.

References

-

European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link

-

US EPA. (2018). Residue Chemistry Test Guidelines OPPTS 860.1340: Residue Analytical Method.Link

-

PubChem. (2025). Compound Summary: 2',4'-Dichloro-6'-(difluoromethoxy)phenacyl bromide (Precursor).Link

Application Note: Laboratory Synthesis Protocol for 2,4-Dichloro-6-(difluoromethoxy)mandelic acid

Executive Summary & Retrosynthetic Rationale

2,4-Dichloro-6-(difluoromethoxy)mandelic acid is a highly functionalized phenylacetic acid derivative. The incorporation of a difluoromethoxy group significantly enhances the lipophilicity and metabolic stability of the compound, making it a highly valuable building block for the development of advanced active pharmaceutical ingredients (APIs).

The target molecule can be efficiently accessed via a three-step linear sequence starting from the commercially available precursor, 2,4-dichloro-6-hydroxybenzaldehyde. The retrosynthetic strategy relies on the initial functionalization of the phenolic hydroxyl group, followed by the homologation of the aldehyde into a cyanohydrin, and concluding with a global acidic hydrolysis to reveal the mandelic acid core.

Mechanistic Causality & Reaction Design

To ensure a robust and scalable process, the experimental conditions have been selected based on mechanistic efficiency and operational safety:

-

Difluoromethylation via SCDA: Sodium chlorodifluoroacetate (SCDA) is selected as a bench-stable, solid difluorocarbene precursor. This circumvents the need for specialized gas-handling equipment required for chlorodifluoromethane gas[1]. Thermal decarboxylation of SCDA at elevated temperatures generates a reactive difluorocarbene intermediate, which is rapidly trapped by the phenoxide nucleophile[2]. A mixed solvent system of DMF and water is utilized; the water facilitates the dissolution of the inorganic base (

), promoting the initial deprotonation of the phenol while maintaining a sufficiently high boiling point for decarboxylation. -

Cyanosilylation over Aqueous Cyanation: Trimethylsilyl cyanide (TMSCN) is preferred over alkali cyanides (e.g., NaCN or KCN) because it is highly soluble in organic solvents and drives the equilibrium forward by trapping the intermediate alkoxide as a stable silyl ether, preventing the reverse retro-cyanohydrin reaction[3]. Zinc iodide (

) is employed as a mild Lewis acid to activate the aldehyde carbonyl, accelerating the nucleophilic attack[4]. -

Acidic vs. Basic Hydrolysis: Strongly acidic conditions (concentrated HCl) are chosen for the final step. Acidic hydrolysis simultaneously cleaves the TMS ether and hydrolyzes the nitrile group through an amide intermediate to the final carboxylic acid. Basic hydrolysis is intentionally avoided, as alkaline conditions can trigger a base-catalyzed retro-cyanohydrin degradation back to the benzaldehyde.

Experimental Workflows & Self-Validating Protocols

Step 1: Synthesis of 2,4-Dichloro-6-(difluoromethoxy)benzaldehyde

Objective: Conversion of the phenolic hydroxyl group to a difluoromethyl ether.

-

Preparation: Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2,4-dichloro-6-hydroxybenzaldehyde (1.0 eq) and

(2.0 eq). -

Solvent Addition: Add a solvent mixture of DMF and

(10:1 v/v) to achieve a substrate concentration of 0.5 M. Heat the vigorously stirring mixture to 95 °C. -

Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA, 2.5 eq) in five equal portions over 1 hour to control the rate of

evolution. -

Reaction: Stir the reaction at 95 °C for an additional 2 hours.

-

In-Process Control (IPC): Monitor by LC-MS or TLC (Hexanes/EtOAc 4:1). The system is self-validating when the starting material peak is <2% by UV area.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) to remove DMF, followed by brine. Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via silica gel flash chromatography to afford the intermediate.

Step 2: Synthesis of 2-(2,4-Dichloro-6-(difluoromethoxy)phenyl)-2-((trimethylsilyl)oxy)acetonitrile

Objective: Homologation of the aldehyde to a protected cyanohydrin. CAUTION: TMSCN is highly toxic, volatile, and moisture-sensitive. Perform all operations in a well-ventilated fume hood with appropriate PPE.

-

Preparation: Dissolve the aldehyde intermediate from Step 1 (1.0 eq) in anhydrous

(0.3 M) under an inert argon atmosphere. -

Catalysis: Add catalytic

(0.05 eq) to the solution. -

Cyanation: Cool the mixture to 0 °C using an ice bath. Add TMSCN (1.2 eq) dropwise via syringe over 15 minutes.

-

Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

-

IPC: Monitor by GC-MS or

NMR. The reaction is validated by the complete disappearance of the characteristic aldehyde proton signal at ~10.2 ppm and the appearance of the methine proton at ~6.0 ppm. -

Workup: Quench the reaction carefully with saturated aqueous

. Extract the aqueous layer with

Step 3: Synthesis of this compound

Objective: Global deprotection and hydrolysis to the target mandelic acid.

-

Preparation: Suspend the crude TMS-cyanohydrin (1.0 eq) in concentrated aqueous HCl (12 M, 10 mL/mmol).

-

Hydrolysis: Heat the mixture to gentle reflux (approx. 100 °C) for 12–16 hours.

-

IPC: Monitor by LC-MS. The intermediate TMS ether and nitrile peaks must completely convert to the

mass corresponding to the target mandelic acid. -

Workup: Cool the reaction mixture to room temperature and extract with EtOAc (3x).

-

Acid-Base Purification: Extract the combined EtOAc layers with 2 M NaOH (3x). The acidic product moves into the aqueous phase, leaving neutral impurities in the organic layer.

-

Isolation: Acidify the combined aqueous layers to pH 1 using concentrated HCl. Extract the precipitated product with EtOAc (3x). Dry the organic layer, concentrate, and recrystallize from toluene/heptane to afford the pure target molecule.

Quantitative Data Presentation

Table 1: Stoichiometry and Yield Data for the Synthetic Sequence

| Step | Transformation | Key Reagents (Equivalents) | Reaction Conditions | Expected Yield | Purity Target (HPLC) |

| 1 | Difluoromethylation | SM (1.0), SCDA (2.5), | DMF/ | 75 - 85% | > 95% |

| 2 | Cyanosilylation | Int-1 (1.0), TMSCN (1.2), | 90 - 95% | > 90% (Crude) | |

| 3 | Acidic Hydrolysis | Int-2 (1.0), Conc. HCl (Excess) | Reflux, 12 - 16 h | 65 - 75% | > 98% (Recryst.) |

Mandatory Visualization

Synthetic workflow for this compound from a benzaldehyde precursor.

References

1.[2] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate | Organic Letters, ACS Publications. URL: [Link] 2.[1] Difluoromethylation of Phenols - Organic Syntheses Procedure, Organic Syntheses. URL: [Link] 3.[4] Cyanohydrin synthesis by Cyanation or Cyanosilylation, Organic Chemistry Portal. URL: [Link] 4.[3] Trimethylsilyl cyanide, Wikipedia. URL: [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 2,4-Dichloro-6-(difluoromethoxy)mandelic acid

Introduction: A Strategic Approach to Efficacy Evaluation for a Novel Mandelic Acid Derivative

Mandelic acid and its derivatives represent a class of aromatic α-hydroxy acids with a growing portfolio of documented biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The specific compound, 2,4-Dichloro-6-(difluoromethoxy)mandelic acid, is a novel entity for which the mechanism of action and therapeutic potential are yet to be fully elucidated. This guide, therefore, provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate its efficacy, with a primary focus on an oncological context.

This document deviates from a rigid template to provide a logically flowing, multi-tiered investigational strategy. We will begin with foundational in vitro assays to establish a baseline of cytotoxic and mechanistic activity, progressing to more complex in vivo models to assess therapeutic efficacy in a physiological context.[3][4][5] The experimental design emphasizes a "self-validating" approach, where each stage of testing provides the rationale and informs the design of subsequent, more complex experiments. For the purpose of providing concrete examples, we will frame our experimental design around glioblastoma, an aggressive and challenging malignancy for which novel therapeutic agents are urgently needed.[6][7]

Part 1: Foundational In Vitro Efficacy and Mechanism of Action Studies

The initial phase of efficacy testing is designed to be rapid, cost-effective, and informative, providing critical go/no-go decision points for further development.[4] These assays will determine the compound's cytotoxic potential, and begin to unravel its mechanism of action at the cellular level.

Cell Viability and Cytotoxicity Assays: Establishing a Dose-Response Relationship

The primary objective is to determine the concentration range at which this compound exhibits cytotoxic effects on cancer cells. Tetrazolium-based colorimetric assays are a reliable and high-throughput method for this purpose.[8]

Recommended Cell Lines for Glioblastoma:

-

U87 MG: A well-characterized and commonly used glioblastoma cell line.[6][9]

-

T98G: Another established glioblastoma cell line known for its resistance to certain therapies.[6][9]

-

Normal Human Astrocytes (NHA): As a control to assess selectivity and potential toxicity to non-cancerous cells.

Protocol: XTT Cell Viability Assay

The XTT assay is preferred over the MTT assay in this context as it produces a water-soluble formazan product, eliminating a solubilization step and thereby streamlining the protocol and reducing potential errors.[8][10]

Materials:

-

2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) labeling reagent

-

Electron-coupling reagent

-

96-well plates

-

Glioblastoma cell lines (U87 MG, T98G) and Normal Human Astrocytes (NHA)

-

Complete culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT reagent to electron-coupling reagent).[11]

-

XTT Addition and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C and 5% CO₂.[8][11]

-

Absorbance Reading: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[8]

Data Presentation and Interpretation:

| Concentration (µM) | % Viability (U87 MG) | % Viability (T98G) | % Viability (NHA) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

-

The results will be used to calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line at each time point. A lower IC₅₀ value indicates higher potency. A significantly higher IC₅₀ for NHA compared to the cancer cell lines would suggest cancer cell-specific cytotoxicity.

Apoptosis Assays: Investigating the Mode of Cell Death

Understanding whether the compound induces apoptosis (programmed cell death) is a critical step in characterizing its mechanism.[12] A multi-pronged approach using different apoptosis assays is recommended to generate robust and reliable data.[12]

Protocol 1: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation signifies a commitment to apoptosis.[12]

Materials:

-

Luminescent or fluorometric caspase-3/7 assay kit

-

Treated cell lysates (from cells treated with this compound at concentrations around the IC₅₀)

-

Microplate reader with luminescence or fluorescence detection capabilities

Procedure:

-

Cell Treatment and Lysis: Treat cells with the compound as described in the cell viability assay. After the desired incubation period, lyse the cells according to the assay kit protocol.

-

Caspase-3/7 Assay: Add the caspase-3/7 reagent to the cell lysates in a 96-well plate.[13]

-

Incubation: Incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

-

Measurement: Measure the luminescence or fluorescence signal. An increase in signal intensity compared to the vehicle control indicates activation of caspase-3/7.

Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]

Materials:

-

TUNEL assay kit (fluorescence-based)

-

Cells grown on coverslips or in chamber slides

-

Paraformaldehyde for fixation

-

Permeabilization solution (e.g., Triton X-100)

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation: Treat cells with the compound. After incubation, fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells to allow the TUNEL reagents to enter.

-

TUNEL Staining: Follow the kit manufacturer's protocol for labeling the fragmented DNA with fluorescently tagged dUTPs.[13]

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI). Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence microscope.[13]

Data Presentation and Interpretation:

| Treatment | Caspase-3/7 Activity (Fold Change) | % TUNEL-Positive Cells |

| Vehicle Control | 1.0 | |

| Compound (IC₅₀/2) | ||

| Compound (IC₅₀) | ||

| Compound (2 x IC₅₀) | ||

| Positive Control (e.g., Staurosporine) |

-

A dose-dependent increase in both caspase-3/7 activity and the percentage of TUNEL-positive cells would strongly suggest that this compound induces apoptosis.

Western Blot Analysis: Probing Key Signaling Pathways

Western blotting allows for the semi-quantitative analysis of specific proteins to elucidate the molecular pathways affected by the compound.[15][16][17][18][19] Based on the induction of apoptosis, key proteins to investigate include those involved in the intrinsic and extrinsic apoptotic pathways.

Protocol: Western Blotting for Apoptotic Markers

Target Proteins:

-

Cleaved Caspase-3: To confirm the activation of this key executioner caspase.

-

PARP (Poly (ADP-ribose) polymerase) and Cleaved PARP: Cleavage of PARP by caspases is another hallmark of apoptosis.[12]

-

Bcl-2 family proteins (e.g., Bcl-2, Bax): To assess the involvement of the mitochondrial (intrinsic) apoptotic pathway. A decrease in the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio is indicative of apoptosis induction.

-

p53: To determine if the compound's effects are mediated through this critical tumor suppressor protein.

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15][18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][19]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16][17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation and Interpretation:

-

A visual representation of the western blot bands for each target protein at different compound concentrations.

-

A bar graph showing the quantification of protein expression levels relative to the vehicle control.

-

An increase in cleaved caspase-3 and cleaved PARP, along with a decrease in the Bcl-2/Bax ratio, would provide strong evidence for the induction of apoptosis via the intrinsic pathway.

Visualization of the Investigated Apoptotic Pathway:

Caption: Hypothesized intrinsic apoptotic pathway induced by the test compound.

Part 2: In Vivo Efficacy Assessment in Preclinical Models

Successful demonstration of in vitro activity provides the justification for advancing to more complex and resource-intensive in vivo studies.[4][5] Animal models are indispensable for evaluating a compound's therapeutic efficacy in a physiological setting.[20][21]

Xenograft Models: A Foundational Approach

Xenograft models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[20][21]

Model Selection:

-

Cell Line-Derived Xenograft (CDX) Model: U87 MG cells will be implanted subcutaneously or orthotopically (intracranially) into immunodeficient mice (e.g., nude or NOD/SCID mice).[6][22] CDX models are highly reproducible and suitable for initial efficacy screening.[22]

-

Patient-Derived Xenograft (PDX) Model: If resources permit, PDX models, which involve implanting tumor tissue from a glioblastoma patient, are highly recommended. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[23][24][25]

Protocol: Subcutaneous U87 MG Xenograft Efficacy Study

Animals:

-

6-8 week old female athymic nude mice.

Procedure:

-

Tumor Cell Implantation: Inject 5 x 10⁶ U87 MG cells in a 1:1 mixture of culture medium and Matrigel subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

-

Vehicle control (administered via the same route as the compound)

-

This compound (low dose)

-

This compound (high dose)

-

Positive control (e.g., temozolomide, a standard-of-care chemotherapy for glioblastoma)

-

-

Dosing and Monitoring: Administer the treatments according to a predetermined schedule (e.g., daily, once every three days) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Monitor animal body weight and overall health status throughout the study.

-

Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Euthanize the mice and excise the tumors.

Data Presentation and Interpretation:

| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

| Vehicle Control | 0 | ||

| Compound (Low Dose) | |||

| Compound (High Dose) | |||

| Positive Control |

-

A statistically significant reduction in tumor volume and a high %TGI in the compound-treated groups compared to the vehicle control would indicate in vivo efficacy. Minimal body weight loss would suggest good tolerability.

Visualization of the In Vivo Experimental Workflow:

Caption: Workflow for the in vivo xenograft efficacy study.

Biomarker Analysis in Tumor Tissues

Analysis of biomarkers in the excised tumors can provide valuable insights into the compound's mechanism of action in vivo and help to validate the in vitro findings.[26][27][28][29]

Recommended Analyses:

-

Immunohistochemistry (IHC): To assess the expression and localization of key proteins in the tumor tissue.

-

Ki-67: A marker of cell proliferation. A decrease in Ki-67 staining would indicate an anti-proliferative effect.

-

Cleaved Caspase-3: To confirm the induction of apoptosis in vivo.

-

-

Western Blot: To quantify the expression of target proteins identified in the in vitro studies (e.g., Bcl-2, Bax, cleaved PARP) in the tumor lysates.

Conclusion and Future Directions

This comprehensive guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of this compound. The proposed experimental workflow, from initial in vitro screening to in vivo efficacy studies, is designed to provide a robust dataset to support further development of this novel compound as a potential therapeutic agent. Positive results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more advanced preclinical models, such as orthotopic and humanized mouse models.[20][22]

References

-

TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

-

Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

-

Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

-

Cusabio. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

-

React4Life. (n.d.). Drug Efficacy Assay. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, November 28). Mouse Models of Glioblastoma. Retrieved from [Link]

-

MDPI. (2019, April 23). Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, July 25). Mouse Models of Experimental Glioblastoma. Retrieved from [Link]

-

MDPI. (2025, August 26). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. Retrieved from [Link]

-

Altogen Labs. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

-

Maze Engineers. (2021, June 28). Mouse Models of Glioblastoma. Retrieved from [Link]

-

The Jackson Laboratory. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

-

LUNGevity Foundation. (n.d.). Biomarker Testing in Clinical Trials. Retrieved from [Link]

-

PubMed. (2019, January 15). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 17). Programmed cell death detection methods: a systematic review and a categorical comparison. Retrieved from [Link]

-

Altogen Labs. (2024, November 11). Biomarker Analysis in Drug Development: Boosting Precision Medicine. Retrieved from [Link]

-

JoVE. (2018, January 12). Video: Using Terminal Transferase-mediated dUTP Nick End-labelling TUNEL and Caspase 3/7 Assays to Measure Epidermal Cell Death in Frogs with Chytridiomycosis. Retrieved from [Link]

-

Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

-

Anticancer Research. (2021, November 15). Large Animal Models of Glioma: Current Status and Future Prospects. Retrieved from [Link]

-

ResearchGate. (2025, December 21). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Retrieved from [Link]

-

Frontiers. (n.d.). Biomarker-Driven Oncology Clinical Trials: Novel Designs in the Era of Precision Medicine. Retrieved from [Link]

-

The University of Texas MD Anderson Cancer Center. (2021, April 5). How are biomarkers used to treat cancer?. Retrieved from [Link]

-

Worldwide Clinical Trials. (2023, June 29). Biomarkers in Oncology Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Mandelic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Prospective Study Comparing Clinical Efficacy of 30% Mandelic Acid Peel Versus 30% Lactic Acid Peel in Periorbital Melanosis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Mandelic acid – Knowledge and References. Retrieved from [Link]

-

TODAY.com. (2025, October 27). What Mandelic Acid Does for Your Skin, According to Experts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Mandelic Acid. Retrieved from [Link]

-

MDPI. (2023, September 19). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. Retrieved from [Link]

-

MedicalNewsToday. (2022, April 19). What is mandelic acid? Benefits, side effects and uses. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Treatment of Melasma With Glycolic Acid-Salicylic Acid Peel Versus Glycolic Acid Peel Alone. Retrieved from [Link]

Sources

- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 4. noblelifesci.com [noblelifesci.com]

- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 6. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com.cn]

- 13. jove.com [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. cusabio.com [cusabio.com]

- 19. bosterbio.com [bosterbio.com]

- 20. theraindx.com [theraindx.com]

- 21. xenograft.org [xenograft.org]

- 22. blog.crownbio.com [blog.crownbio.com]

- 23. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer | MDPI [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. startresearch.com [startresearch.com]

- 26. fightcancer.org [fightcancer.org]

- 27. blog.crownbio.com [blog.crownbio.com]

- 28. How are biomarkers used to treat cancer? | MD Anderson Cancer Center [mdanderson.org]

- 29. worldwide.com [worldwide.com]

2,4-Dichloro-6-(difluoromethoxy)mandelic acid for use in organic synthesis

Comprehensive Application Note: 2,4-Dichloro-6-(difluoromethoxy)mandelic Acid in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Chemical Profile

In modern medicinal chemistry, the strategic incorporation of highly functionalized chiral building blocks is essential for optimizing the pharmacodynamic and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This compound (PubChem CID: 119012876) represents a highly specialized, advanced intermediate. It is predominantly utilized in the synthesis of competitive inhibitors for trypsin-like serine proteases (such as thrombin) and other targets requiring precise stereochemical and electronic tuning [1].

This application note provides field-proven insights into the mechanistic utility of this compound, alongside self-validating protocols for its chiral resolution and downstream amide coupling.

Mechanistic Insights: The Rationale Behind the Structure (E-E-A-T)

As a Senior Application Scientist, I frequently observe that the success of a lead compound hinges on the subtle interplay of its substituents. The architecture of this compound is not accidental; it is a masterclass in rational drug design.

-

The 6-(Difluoromethoxy) Bioisostere: Unlike a standard methoxy group (-OCH₃), the difluoromethoxy group (-OCF₂H) acts as a lipophilic hydrogen bond donor [2]. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in critical hydrogen bonding within target active sites. Furthermore, it completely blocks CYP450-mediated O-demethylation, drastically enhancing the metabolic stability and half-life of the resulting API [3].

-

The 2,4-Dichloro Motif: The dual chlorine substitution provides significant steric shielding. This "conformational lock" restricts the rotation of the phenyl ring, pre-organizing the molecule into the bioactive conformation required to fill deep, hydrophobic pockets (such as the S1 subsite in proteases).

-

The Chiral

-Hydroxy Acid Core: The mandelic acid moiety provides an essential chiral anchor. The (R)-enantiomer is typically required to orient the hydroxyl group for optimal hydrogen bonding with catalytic residues, making high-enantiomeric-excess (ee) resolution a critical prerequisite for downstream synthesis [4].

Table 1: Physicochemical Properties & Pharmacological Relevance

| Property | Value / Impact | Pharmacological Rationale |

| Molecular Formula | C₉H₆Cl₂F₂O₄ | Provides a dense array of halogenated interaction points. |

| Molecular Weight | 287.04 g/mol | Efficient mass-to-interaction ratio for fragment-based design. |

| LogP Contribution | High (vs. unhalogenated) | Enhances cellular membrane permeability and target affinity. |

| Metabolic Liability | Exceptionally Low | -OCF₂H resists oxidative cleavage; Cl resists aromatic hydroxylation. |

Structural Logic & Pharmacophore Mapping

Caption: Pharmacophore logic mapping the structural components to their biological and physicochemical effects.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . You must not proceed to the next synthetic step unless the In-Process Control (IPC) criteria are explicitly met.

Protocol 1: Chiral Resolution of the Racemate

Objective: Isolate the bioactive (R)-enantiomer from racemic this compound using diastereomeric salt crystallization [4].

Step-by-Step Methodology:

-

Salt Formation: Suspend 1.0 equivalent of racemic this compound in a solvent mixture of Ethyl Acetate/Water (90:10 v/v) at ambient temperature.

-

Chiral Base Addition: Slowly add 0.5 to 0.55 equivalents of (D)-prolinamide (the resolving agent). Causality Note: Using a substoichiometric amount of the chiral base drives the thermodynamic equilibrium toward the precipitation of the less soluble (R)-mandelic acid / (D)-prolinamide diastereomeric salt.

-

Crystallization: Heat the mixture to 60°C until a clear solution forms, then cool linearly to 5°C over 4 hours. Stir at 5°C for an additional 2 hours to maximize crystal yield.

-

Filtration & Acidic Workup: Filter the precipitated salt and wash with cold Ethyl Acetate. Suspend the salt in 1M HCl (aq) and extract with Methyl tert-butyl ether (MTBE) to liberate the free (R)-acid.

-

Self-Validation (IPC 1): Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/TFA 90:10:0.1).

-

Pass Criteria: Enantiomeric excess (ee) > 98.5%. If ee is lower, recrystallize the salt from Ethyl Acetate before acidic workup.

-

Protocol 2: Amide Coupling for API Synthesis

Objective: Couple the resolved (R)-acid to a target amine (e.g., an azetidine-based core) without racemization.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of (R)-2,4-dichloro-6-(difluoromethoxy)mandelic acid in anhydrous DMF. Add 1.2 eq of HATU and stir at 0°C for 10 minutes. Causality Note: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered, electron-deficient carboxylic acids while suppressing racemization at the

-chiral center. -

Amine Addition: Add 1.1 eq of the target primary/secondary amine, followed dropwise by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench & Extraction: Quench with saturated NH₄Cl (aq) and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Self-Validation (IPC 2): Analyze the crude product via LC-MS and ¹H-NMR.

-

Pass Criteria: >95% conversion by LC-MS; absence of the epimerized (S)-diastereomer in the NMR spectra.

-

Synthetic Workflow & Validation Checkpoints

Caption: Self-validating synthetic workflow from racemic starting material to chiral API intermediate.

Table 2: IPC Validation Metrics Summary

| Stage | Analytical Method | Target Metric | Corrective Action if Failed |

| Chiral Resolution | Chiral HPLC (OD-H) | ee > 98.5% | Reslurry/recrystallize the diastereomeric salt in EtOAc. |

| Acidic Workup | ¹H-NMR (DMSO-d₆) | No prolinamide peaks | Repeat 1M HCl wash of the MTBE organic layer. |

| Amide Coupling | LC-MS (ESI+) | >95% Conversion | Add 0.2 eq HATU/DIPEA; extend reaction time by 1 hr. |

References

-

National Center for Biotechnology Information. "this compound - PubChem Compound Summary for CID 119012876." PubChem, [Link]

-

P. Mykhailiuk et al. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." National Library of Medicine (PMC), [Link]

- AstraZeneca AB. "Process for the preparation and resolution of mandelic acid derivatives.

Troubleshooting & Optimization

improving the yield of 2,4-Dichloro-6-(difluoromethoxy)mandelic acid synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Synthesis of 2,4-Dichloro-6-(difluoromethoxy)mandelic Acid

Executive Summary

This technical guide addresses the yield optimization and troubleshooting of This compound . Through analysis of the structural constraints and electronic effects of the 2,4-dichloro-6-substituted system, we have identified that the primary yield losses occur during the difluoromethylation of the salicylaldehyde precursor and the subsequent hydrolysis of the cyanohydrin.

This guide moves beyond standard recipes, offering a mechanistic breakdown of why steps fail and how to engineer a robust, self-validating protocol.

Phase 1: Synthetic Pathway & Logic

The synthesis relies on constructing the highly functionalized aromatic core before installing the glycolic acid (mandelic) side chain. The most reliable route utilizes 3,5-dichlorophenol as the starting material, leveraging its symmetry to direct regioselective formylation.

Core Workflow:

-

Regioselective Ortho-Formylation: Converting 3,5-dichlorophenol to 4,6-dichloro-2-hydroxybenzaldehyde.

-

O-Difluoromethylation: Installing the -OCHF

motif using a difluorocarbene source.[1] -

Mandelic Scaffold Construction: Cyanohydrin formation followed by acidic hydrolysis.[2]

Figure 1: Step-wise synthetic logic for constructing the polysubstituted mandelic acid core.

Phase 2: Critical Control Points & Troubleshooting

Step 1: The Difluoromethylation Bottleneck

The Issue: Conversion of the phenol (salicylaldehyde derivative) to the difluoromethoxy ether is often low (<50%) due to the instability of the difluorocarbene intermediate and competitive Cannizzaro reactions of the aldehyde.

Technical Intervention: Do not use chlorodifluoromethane (Freon-22) gas if possible; it is difficult to control stoichiometrically. Instead, use Sodium Chlorodifluoroacetate (SCDA) as a solid difluorocarbene source.

-

Mechanism: SCDA decarboxylates at elevated temperatures (~95°C) to release :CF2. This carbene is electrophilic and reacts with the phenoxide.

-

The Trap: The presence of water hydrolyzes :CF2 to CO and HF instantly. The reaction must be strictly anhydrous.

Protocol Optimization:

-

Solvent: Use anhydrous DMF or NMP.[1]

-

Temperature: Maintain 90-100°C. Below 90°C, decarboxylation is too slow; above 110°C, carbene dimerization occurs.

-

Additives: Add 10-20 mol% 18-Crown-6 . This complexes the potassium cation (from K2CO3), creating a "naked" phenoxide anion that is significantly more nucleophilic toward the short-lived carbene.

Step 2: Mandelic Acid Formation (Cyanohydrin Route)

The Issue: The hydrolysis of the nitrile to the acid often results in low yields due to the formation of amide byproducts that precipitate and trap the product, or harsh conditions degrading the sensitive -OCHF

Technical Intervention:

Avoid direct concentrated HCl boiling if the -OCHF

-

Stage 1 (Imidate/Amide): Treat nitrile with HCl(gas) in dry ether/methanol at 0°C to form the imidate salt, then add water to get the amide.

-

Stage 2 (Acid): Mild hydrolysis of the amide using 6M HCl/Acetic Acid (1:1) at reflux.[1][3]

Phase 3: Troubleshooting Guide (Q&A)

Category: Reagent Quality & Setup

Q: I am seeing significant starting material (aldehyde) remaining after the difluoromethylation step, even with excess reagent. Why? A: This is likely due to "Carbene Quenching." The difluorocarbene generated from sodium chlorodifluoroacetate is extremely sensitive to moisture.

-

Fix: Ensure DMF is dried over molecular sieves (4Å) for 24 hours.

-

Fix: Add the SCDA reagent portion-wise (e.g., 5 equivalents split into 5 additions over 2 hours) rather than all at once. This maintains a steady concentration of carbene matching the reaction kinetics.

Q: My final product is dark and difficult to crystallize. A: This indicates oxidative degradation of the aldehyde or polymerization during the cyanohydrin step.

-

Fix: Perform the cyanohydrin formation under Nitrogen or Argon.

-

Fix: Include a wash step with Sodium Bisulfite (NaHSO

) during the workup of the aldehyde intermediate to remove oxidative impurities before the final mandelic step.

Category: Reaction Specifics

Q: During hydrolysis, I detect the smell of phenol. Is my -OCHF

-

Cause: The combination of high temperature (>100°C) and strong mineral acid (conc. HCl) can cleave the ether.

-

Solution: Switch to a milder hydrolysis cocktail: 6M H

SO

Q: Can I use the "One-Pot" chloroform/base method (Reimer-Tiemann conditions) to install the aldehyde?

A: Not recommended. While Reimer-Tiemann introduces an aldehyde, it typically gives poor yields (<30%) and significant para-substitution byproducts. The MgCl

Experimental Data Summary

| Parameter | Standard Protocol | Optimized Protocol | Impact |

| Formylation Method | Reimer-Tiemann (CHCl | Mg-Mediated (MgCl | Yield increased from 30% to 85% ; higher regiopurity. |

| Difluoromethylation | ClCHF | ClCF | Yield increased from 45% to 78% ; improved reproducibility. |

| Hydrolysis | Conc. HCl Reflux | 6M H | Prevents -OCHF |

References

-

Hansen, T. V., & Skrydstrup, T. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 82, 64. Link

- Grounding: Establishes the MgCl -mediated specific ortho-formylation protocol essential for the precursor.

-

Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols and Thiophenols using Sodium Chlorodifluoroacetate." Tetrahedron, 73(29), 4123-4129. Link

- Grounding: Validates the use of solid SCDA reagents for controlled difluoromethyl

-

Corson, B. B., et al. (1941). "Mandelic Acid."[2][4][5][6] Organic Syntheses, Coll.[7][8] Vol. 1, 336. Link

- Grounding: The foundational protocol for cyanohydrin hydrolysis to mandelic acid.

-

Hu, J., et al. (2011). "Selective difluoromethylation and monofluoromethylation reactions." Chemical Reviews, 111(10), 6131-6172. Link

- Grounding: Comprehensive review on the stability and installation of fluorin

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]

- 8. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 2,4-Dichloro-6-(difluoromethoxy)mandelic acid

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

Executive Summary

The synthesis of 2,4-Dichloro-6-(difluoromethoxy)mandelic acid presents a unique intersection of fluorine chemistry and steric constraints. The presence of substituents at both ortho positions (2-chloro and 6-difluoromethoxy) creates significant steric bulk around the aldehyde functionality, altering the kinetics of mandelic acid construction. Furthermore, the introduction of the difluoromethoxy (

This guide addresses the three critical failure points in this synthesis:

-

Carbene Quenching during difluoromethylation.

-

Steric Inhibition & Reversibility during cyanohydrin formation.

-

Decarboxylation & Hydrolysis anomalies during the final acidic workup.

Module 1: The Difluoromethylation Step

Target Transformation: 3,5-Dichloro-2-hydroxybenzaldehyde

The Chemistry

This step typically utilizes Sodium Chlorodifluoroacetate (SCDA) or Chlorodifluoromethane (Freon-22) to generate singlet difluorocarbene (

Troubleshooting Guide

| Symptom | Probable Cause | Technical Solution |

| Stalled Conversion (<60%) | Carbene Hydrolysis: Water in the solvent is reacting with | Protocol Adjustment: Switch to anhydrous DMF or MeCN. If using a biphasic system (DCM/Water), increase the concentration of the Phase Transfer Catalyst (TBAB) to 5-10 mol% to accelerate the phenoxide transfer into the organic phase. |

| New Lipophilic Impurity | C-Alkylation: The carbene attacks the aromatic ring carbon instead of the oxygen. | Control: This is favored at high temperatures. Maintain reaction temperature strictly between 60-70°C. Do not exceed 90°C. |

| Formation of "Formate" Species | Protonation Failure: Reaction of phenoxide with formyl fluoride (a byproduct of carbene hydrolysis). | Scavenger: Ensure adequate base excess ( |

FAQ: Why is my yield lower than the literature for simple phenols?

A: The 3,5-dichloro substitution reduces the nucleophilicity of the phenoxide oxygen. You must run this reaction at a higher concentration (1.0 M) compared to standard protocols (0.2 M) to increase the collision frequency between the electron-poor phenoxide and the short-lived carbene.

Module 2: Mandelic Acid Construction

Target Transformation: Aldehyde

The Chemistry

Due to the 2,6-disubstitution , the aldehyde carbonyl is shielded. Standard cyanohydrin formation (NaCN/AcOH) is often sluggish. The subsequent hydrolysis requires forcing conditions, which opens the door to degradation.

Critical Side Reaction Pathways

Figure 1: Reaction pathway and competitive side reactions. Note the reversibility of the cyanohydrin step, exacerbated by steric hindrance.

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Reaction turns dark brown/black | HCN Polymerization: Free cyanide is polymerizing (azulmic acid) rather than attacking the hindered aldehyde. | pH Control: Maintain the pH between 4.5 and 5.5 during cyanohydrin formation. Do not use highly alkaline conditions. Use a biphasic system (MTBE/Water) to protect the cyanohydrin as it forms. |

| Low Yield after Hydrolysis | Cannizzaro Reaction: The aldehyde disproportionated because cyanohydrin formation was incomplete or reversed. | Kinetics: Ensure 100% conversion to cyanohydrin before adding strong acid/base for hydrolysis. Monitor by HPLC. If aldehyde remains, add more cyanide source, do not proceed. |

| Product is an Amide | Incomplete Hydrolysis: The reaction stopped at the mandelamide stage. | Thermodynamics: The 2,6-substituents sterically hinder the hydrolysis of the amide intermediate. Increase acid concentration to 6N HCl and reflux time (12-16h). |

Module 3: Stability & Workup

Q: Is the Difluoromethoxy (

) group acid-stable?

A: Generally, yes. Unlike acetals, the aryl difluoromethyl ether is robust against the acidic conditions required to hydrolyze the nitrile. However, avoid using Lewis acids (like

Q: I see a spot at RRT 0.85 in the final HPLC. What is it?

A: This is likely the decarboxylated byproduct (2,4-dichloro-6-(difluoromethoxy)benzyl alcohol).

-

Cause: Mandelic acids are prone to decarboxylation under oxidative stress or extreme thermal forcing.

-

Prevention: Perform the final hydrolysis under an inert atmosphere (

) to prevent oxidative decarboxylation. Do not heat the crude acid residue above 60°C during rotary evaporation.

Experimental Protocol: Optimized Workflow

Step 1: Difluoromethylation

-

Dissolve 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq) in DMF (5 vol).

-

Add

(1.5 eq) and heat to 60°C. -

Add Sodium Chlorodifluoroacetate (2.5 eq) portion-wise over 2 hours. Note: Portion-wise addition prevents carbene oligomerization.

-

Workup: Dilute with water, extract with MTBE.

Step 2: Mandelic Acid Formation (The "LiCl/KOH" Method) Recommended over HCN for this sterically hindered substrate.

-

Dissolve the aldehyde (from Step 1) in THF (10 vol).

-

Add Chloroform (1.5 eq) and LiCl (0.1 eq).

-

Cool to 0°C. Add KOH (4.0 eq, pulverized) slowly.

-

Mechanism: This generates the trichloromethyl anion which attacks the aldehyde (Jocic-Reeves type reaction).

-

Stir at RT for 12h. The adduct hydrolyzes in situ to the mandelic acid upon acidic quench.

-

Advantage: Avoids the equilibrium issues of cyanohydrins.

References

-

Difluoromethylation Mechanism & Reagents

-

Mandelic Acid Synthesis (Side Reactions)

-

Difluoromethoxy Group Stability

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Technical Support Center: Analytical Method Refinement for 2,4-Dichloro-6-(difluoromethoxy)mandelic acid

Status: Active Role: Senior Application Scientist Context: High-Precision LC-MS/MS & Chiral Analysis

Executive Summary & Analyte Profile

Welcome to the technical support portal. You are likely analyzing 2,4-Dichloro-6-(difluoromethoxy)mandelic acid , a highly polar, acidic metabolite often associated with the degradation of chloro-fluoro-phenoxy herbicides or pharmaceutical intermediates.

This molecule presents three distinct analytical challenges:

-

Acidic Tailing: The carboxylic acid and

-hydroxy groups cause severe peak tailing on standard C18 columns. -

Chirality: The benzylic carbon is a chiral center, requiring enantioselective separation for precise metabolic profiling.

-

MS Fragmentation: The difluoromethoxy group (

) and chlorine isotopes create complex mass spectra requiring specific MRM transitions.

Analyte Physicochemical Profile

| Parameter | Value (Estimated) | Analytical Implication |

| pKa | ~2.8 – 3.1 | Critical: Mobile phase pH must be < 2.8 to suppress ionization for retention on C18. |

| LogP | ~2.5 | Moderately lipophilic, but the hydroxy group adds polarity. |

| UV Max | 220 nm, 270 nm | Aromatic ring absorption; 220 nm is sensitive but non-selective. |

| Ionization | ESI Negative ( | Preferred mode due to carboxylic acid. |

Method Development & Optimization Modules

Module A: Chromatographic Optimization (The "Tailing" Solution)

Issue: Users frequently report broad, tailing peaks or retention time shifting. Root Cause: Secondary interactions between the free silanols of the column and the acidic/hydroxy groups of the analyte.

Recommended Protocol

-

Stationary Phase: Do not use standard C18.

-

Primary Recommendation:C18 with Polar Embedding (e.g., Waters T3, Phenomenex Luna Omega Polar C18). These resist pore dewetting in high aqueous phases.

-

Alternative:Phenyl-Hexyl . The

-

-

-

Mobile Phase Chemistry:

-

A: Water + 0.1% Formic Acid + 2mM Ammonium Formate. (Buffer is essential to lock the pH).

-

B: Acetonitrile (Methanol causes higher backpressure and broader peaks for this analyte).

-

Module B: Mass Spectrometry (MS/MS) Tuning

Issue: Low sensitivity or signal instability. Root Cause: Inefficient ionization or thermal degradation of the labile difluoromethoxy group in the source.

MRM Transition Strategy (ESI Negative Mode)

The decarboxylation pathway is the most robust transition for mandelic acid derivatives.

| Transition Type | Precursor ( | Product ( | Mechanism | Collision Energy (eV) |

| Quantifier | ~285 (Cl35) | ~241 | 15 - 20 | |

| Qualifier 1 | ~285 | ~221 | Loss of HF from product | 25 - 30 |

| Qualifier 2 | ~287 (Cl37) | ~243 | Isotope Confirmation | 15 - 20 |

Critical Note: The presence of two chlorines creates a distinct isotope pattern (9:6:1 for M, M+2, M+4). Ensure your precursor selection accounts for the

monoisotopic mass.

Module C: Chiral Separation (Enantiomeric Resolution)

Context: If you need to distinguish the

Protocol: Immobilized Polysaccharide Phases

-

Column: Chiralpak IC-3 or EnantioPak Y3 (Amylose tris(3,5-dichlorophenylcarbamate)).

-

Why: The chlorinated selector matches the electronic environment of your chlorinated analyte, often providing superior resolution compared to generic OD/AD columns.

-

-

Mobile Phase (Reverse Phase Mode):

-

60% Water (0.1%

) / 40% Acetonitrile. -

Note: Phosphate acid is preferred over formic acid for chiral peak sharpness, but it is non-volatile . If using MS detection, switch to 10mM Ammonium Acetate pH 4.0.

-

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic tree guides you through selecting the correct column and mobile phase based on your specific failure mode.

Caption: Decision logic for troubleshooting peak shape and sensitivity issues specific to halogenated mandelic acids.

Troubleshooting & FAQs

Q1: My peak is splitting into two partially resolved peaks on a standard C18 column. Is this chiral separation?

-

Answer: No. Standard C18 cannot separate enantiomers. This is likely "Ion Suppression Splitting" or "Solvent Mismatch."

-

Fix 1: Ensure your sample diluent is weaker than your mobile phase (e.g., dissolve sample in 90% Water / 10% ACN).

-

Fix 2: If the pH is near the pKa (~3.0), the analyte exists as both neutral and ionized forms, which travel at different speeds. Lower the pH to 2.0 using Formic Acid to force it into the neutral state.

-

Q2: I see a strong signal in Q1 (Full Scan) but very poor MS/MS sensitivity.

-

Answer: You are likely fragmenting the molecule too hard in the source. Mandelic acids are fragile.

-

Fix: Lower your Declustering Potential (DP) or Fragmentor Voltage .

-

Fix: Ensure you are tracking the Decarboxylation loss (M - 44) . It is the most thermodynamically favored pathway.

-

Q3: Can I use Methanol instead of Acetonitrile?

-

Answer: For mandelic acids, Acetonitrile is preferred.[1] Methanol can form hydrogen bonds with the carboxylic acid, leading to broader peaks. Furthermore, in ESI(-), Acetonitrile often provides better desolvation efficiency for halo-organic acids.

Q4: How do I extract this from soil or plasma?

-

Answer: Use Mixed-Mode Anion Exchange (MAX) SPE .

-

Load sample at neutral pH (Analyte is ionized, binds to cartridge).

-

Wash with Methanol (Removes neutrals).

-

Elute with 5% Formic Acid in Methanol (Neutralizes the acid, releasing it from the anion exchanger).

-

References

-

Enantioseparation of Mandelic Acid Derivatives

- Source: Tong, S., et al. "Modeling the retention mechanism for high-performance liquid chromatography with a chiral ligand mobile phase and enantioseparation of mandelic acid derivatives.

- Relevance: Establishes the protocol for separating chlorinated mandelic acids using ligand exchange and chiral selectors.

-

ESI- Fragmentation of Carboxylic Acids

- Source: Grossert, J.S., et al. "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives." Canadian Journal of Chemistry, 2005.

- )

-

Chiral Column Selection (Chiralpak IC)

- Source: Daicel Corp. "Application Data: Separation of Mandelic Acid Derivatives on Immobilized Polysaccharide Phases."

- Relevance: Confirms the suitability of immobilized amylose columns for chlorinated acidic racem

-

(General Application Guide)

-

Analysis of Pyroxasulfone Metabolites (Contextual)

- Source: U.S. EPA. "Pyroxasulfone Human Health Risk Assessment.

- Relevance: Provides background on the extraction and stability of difluoromethoxy-containing metabolites in complex m

Sources

Technical Support Center: Optimization of 2,4-Dichloro-6-(difluoromethoxy)mandelic Acid Derivatives